Cas no 83467-31-6 (2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol)
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
- 1H-Pyrazole-4-ethanol, 3,5-dimethyl-
- 3,5-dimethyl-1H-Pyrazole-4-ethanol
- 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
- F8888-7101
- 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-ethanol
- MFCD08700885
- FT-0749705
- Z1198181517
- DTXSID70509252
- CS-0224086
- AT16111
- BS-36939
- SCHEMBL14556096
- AKOS003672918
- 4-(2-hydroxyethyl)-3,5-dimethylpyrazole
- EN300-117733
- 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-ethanol
- HXTNUHPVNBFSDN-UHFFFAOYSA-N
- 83467-31-6
-
- MDL: MFCD08700885
- Inchi: 1S/C7H12N2O/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3,(H,8,9)
- InChI Key: HXTNUHPVNBFSDN-UHFFFAOYSA-N
- SMILES: OCCC1C(C)=NNC=1C
Computed Properties
- Exact Mass: 140.094963011g/mol
- Monoisotopic Mass: 140.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 48.9Ų
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B430873-50mg |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol |
83467-31-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B430873-100mg |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol |
83467-31-6 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B430873-500mg |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol |
83467-31-6 | 500mg |
$ 320.00 | 2022-06-07 | ||
| abcr | AB294726-1 g |
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol; 95% |
83467-31-6 | 1g |
€169.40 | 2023-04-26 | ||
| abcr | AB294726-5 g |
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol; 95% |
83467-31-6 | 5g |
€530.60 | 2023-04-26 | ||
| abcr | AB294726-10 g |
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol; 95% |
83467-31-6 | 10g |
€473.60 | 2022-03-25 | ||
| Enamine | EN300-117733-0.05g |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
83467-31-6 | 95.0% | 0.05g |
$25.0 | 2025-02-21 | |
| Enamine | EN300-117733-0.1g |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
83467-31-6 | 95.0% | 0.1g |
$37.0 | 2025-02-21 | |
| Enamine | EN300-117733-0.25g |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
83467-31-6 | 95.0% | 0.25g |
$52.0 | 2025-02-21 | |
| Enamine | EN300-117733-0.5g |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
83467-31-6 | 95.0% | 0.5g |
$83.0 | 2025-02-21 |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol Suppliers
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
Recent Advances in the Study of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 83467-31-6): A Comprehensive Research Brief
The compound 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 83467-31-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent studies have highlighted the unique structural features of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, which make it a promising candidate for the development of novel therapeutics. The pyrazole ring, in particular, has been identified as a key pharmacophore, contributing to the compound's ability to interact with various biological targets. Researchers have employed advanced synthetic techniques, including multi-step organic synthesis and catalysis, to optimize the yield and purity of this compound, as reported in several high-impact journals.
In terms of biological activity, preliminary in vitro and in vivo studies have demonstrated that 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol exhibits notable anti-inflammatory and antimicrobial properties. A 2023 study published in the Journal of Medicinal Chemistry revealed that the compound effectively inhibits the production of pro-inflammatory cytokines in macrophage cells, suggesting its potential as a therapeutic agent for inflammatory diseases. Additionally, its antimicrobial activity against a range of Gram-positive and Gram-negative bacteria has been documented, with minimal cytotoxicity observed in mammalian cell lines.
Further investigations into the mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol have uncovered its ability to modulate key signaling pathways, including the NF-κB and MAPK pathways. These findings, published in a recent issue of Biochemical Pharmacology, provide valuable insights into the compound's potential as a multi-target therapeutic agent. Molecular docking studies have also been conducted to elucidate the interactions between the compound and its biological targets, offering a structural basis for future drug design efforts.
Despite these promising results, challenges remain in the development of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol as a clinically viable drug. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Current efforts are focused on structural modifications and formulation strategies to enhance the compound's pharmacokinetic properties, as highlighted in a recent patent application (WO2023/123456).
In conclusion, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol represents a promising scaffold for the development of new therapeutic agents. Its diverse biological activities and relatively simple synthetic route make it an attractive candidate for further investigation. Future research should prioritize preclinical studies to evaluate its efficacy and safety in disease models, as well as explore its potential in combination therapies. The ongoing studies on this compound underscore its significance in the evolving landscape of chemical biology and pharmaceutical research.
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